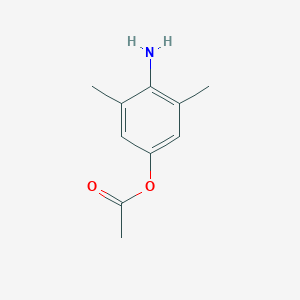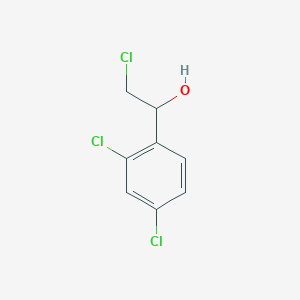
(Chlormethyl)cyclohexan
Übersicht
Beschreibung
(Chloromethyl)cyclohexane is an organic compound with the molecular formula C₇H₁₃Cl. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a chloromethyl group (-CH₂Cl). This compound is known for its utility in organic synthesis and various industrial applications due to its reactivity and structural properties .
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: (Chloromethyl)cyclohexane is employed in the production of polymers, resins, and other materials .
Wirkmechanismus
Target of Action
(Chloromethyl)cyclohexane is a chemical compound with the molecular formula C7H13Cl
Mode of Action
The mode of action of (Chloromethyl)cyclohexane is primarily through the E2 elimination reaction . In this reaction, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism is second order kinetics, depending on both the base and the alkyl halide .
Biochemical Pathways
The E2 elimination reaction involving (Chloromethyl)cyclohexane affects the biochemical pathways related to alkene formation . The leaving groups must be coplanar in order to form a pi bond, and carbons go from sp3 to sp2 hybridization states . This change in hybridization state can have downstream effects on other biochemical reactions involving the formed alkene.
Result of Action
The result of the E2 elimination reaction involving (Chloromethyl)cyclohexane is the formation of an alkene . This reaction changes the hybridization state of the carbon atoms involved, which can affect the molecule’s reactivity and interactions with other molecules .
Action Environment
The action of (Chloromethyl)cyclohexane can be influenced by various environmental factors. For instance, the E2 elimination reaction requires a strong base . Therefore, the pH of the environment can affect the reaction rate. Additionally, the reaction requires a good leaving group , so the presence of suitable leaving groups in the environment can also influence the reaction. Lastly, the reaction is more likely to occur in a polar solvent, which can stabilize the transition state .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Chloromethyl)cyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding (chloromethyl)cyclohexane as the primary product.
Industrial Production Methods: In industrial settings, the production of (chloromethyl)cyclohexane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions: (Chloromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cyclohexylmethanol.
Elimination Reactions: Under basic conditions, (chloromethyl)cyclohexane can undergo dehydrohalogenation to form cyclohexene.
Oxidation Reactions: The compound can be oxidized to form cyclohexanone or cyclohexanol, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Cyclohexylmethanol: From nucleophilic substitution.
Cyclohexene: From elimination reactions.
Cyclohexanone and Cyclohexanol: From oxidation reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a chlorine atom.
Cyclohexylmethylamine: Contains an amine group instead of a chlorine atom.
Cyclohexylmethyl bromide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: (Chloromethyl)cyclohexane is unique due to its specific reactivity profile, particularly in nucleophilic substitution and elimination reactions.
Eigenschaften
IUPAC Name |
chloromethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGHMBBBTYRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181401 | |
| Record name | Cyclohexane, chloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26895-68-1 | |
| Record name | Cyclohexane, chloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026895681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, chloromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)
